molecular formula C14H19NO4 B2926850 N-[3-(3,5-dimethoxyphenoxy)propyl]prop-2-enamide CAS No. 2094832-60-5

N-[3-(3,5-dimethoxyphenoxy)propyl]prop-2-enamide

Cat. No. B2926850
CAS RN: 2094832-60-5
M. Wt: 265.309
InChI Key: SNKMLPPXBAWGHH-UHFFFAOYSA-N
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Description

“N-[3-(3,5-dimethoxyphenoxy)propyl]prop-2-enamide” is a complex organic compound. It contains a prop-2-enamide group (also known as acrylamide), which is a common functional group in polymer chemistry . The molecule also contains a 3,5-dimethoxyphenyl group, which suggests that it may have interesting chemical properties due to the presence of the methoxy groups and the phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the prop-2-enamide group and the introduction of the 3,5-dimethoxyphenoxy group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The prop-2-enamide group would likely contribute to the reactivity of the compound, while the 3,5-dimethoxyphenyl group could potentially influence its physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the prop-2-enamide group could influence its solubility and reactivity, while the 3,5-dimethoxyphenyl group could influence its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, the mechanism of action would likely involve interactions with biological molecules or systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing a prop-2-enamide group can sometimes be hazardous due to their reactivity .

properties

IUPAC Name

N-[3-(3,5-dimethoxyphenoxy)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-14(16)15-6-5-7-19-13-9-11(17-2)8-12(10-13)18-3/h4,8-10H,1,5-7H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKMLPPXBAWGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OCCCNC(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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